
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-Amino-1-benzofuran-2-yl)(phenyl)methanone” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Chemical Reactions Analysis
Benzofuran derivatives have shown to exhibit various biological activities. For example, some substituted benzofurans have shown significant anti-tumor activities .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be determined by various spectroscopic techniques. For example, the NMR spectral data can provide information about the structure of the compound .Aplicaciones Científicas De Investigación
Early Discovery Research
“(3-Amino-1-benzofuran-2-yl)(phenyl)methanone” is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it could be used in early-stage research to explore its properties and potential applications.
Biological Activities
Benzofuran compounds, which include “(3-Amino-1-benzofuran-2-yl)(phenyl)methanone”, have been shown to have strong biological activities . These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Anti-Cancer Applications
Some substituted benzofurans have shown significant anticancer activities . For example, a compound similar to “(3-Amino-1-benzofuran-2-yl)(phenyl)methanone” was found to have significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Applications
The benzofuran nucleus, which is present in “(3-Amino-1-benzofuran-2-yl)(phenyl)methanone”, has been associated with potent antibacterial activity . This suggests that “(3-Amino-1-benzofuran-2-yl)(phenyl)methanone” could potentially be used in the development of new antibacterial agents.
Drug Lead Compounds
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This suggests that “(3-Amino-1-benzofuran-2-yl)(phenyl)methanone” could be used as a starting point for the development of new drugs.
EGFR Targeting
The biological target EGFR, a member of the tyrosine kinase family, was chosen to carry out the docking study for the newly synthesized hybrids . This suggests that “(3-Amino-1-benzofuran-2-yl)(phenyl)methanone” could potentially be used in research related to EGFR targeting.
Mecanismo De Acción
Target of Action
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone . Scientists should explore its targets, pathways, and environmental interactions to harness its therapeutic potential . 🌟
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. There is a need to collect the latest information in this promising area to pave the way for future research . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Propiedades
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLZVWMURFZVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357562 |
Source


|
| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone | |
CAS RN |
49615-93-2 |
Source


|
| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

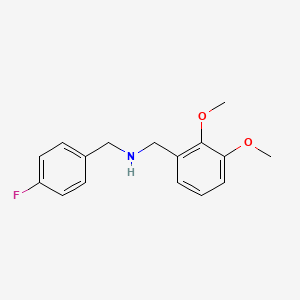
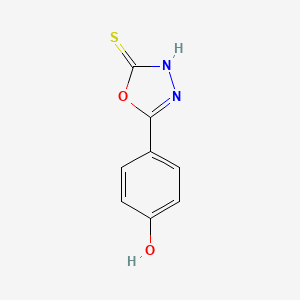
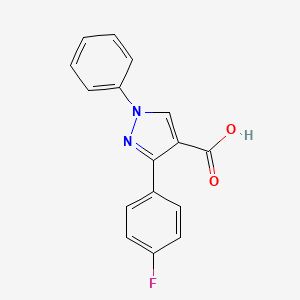
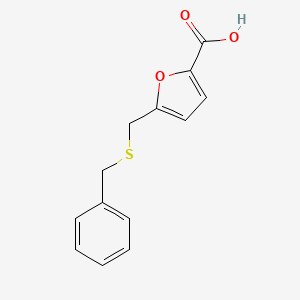
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)
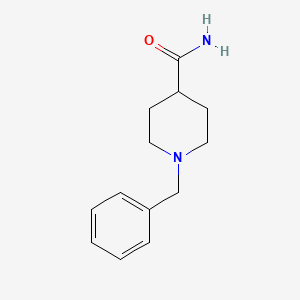
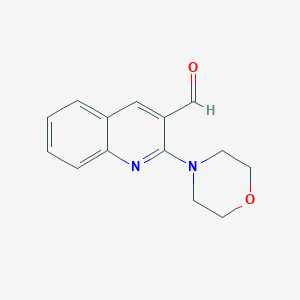
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)



